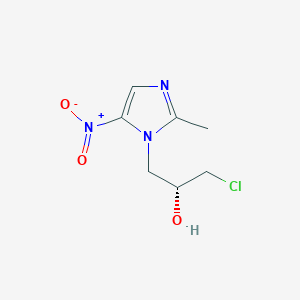
2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole
Overview
Description
2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole is a compound of immense biomedical significance and manifests extensive applications in pharmaceutical drug development and the exploration of diverse ailments . This compound could help identify and improve precise drug targets or diseases, driving major advances in biomedicine .
Molecular Structure Analysis
The molecular structure of 2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole is characterized by a spine or herringbone-like array of molecules . Its bent molecular shape enforces an upright disposition of the molecular long axes against the ab-plane that parallels the crystal faces of the flake-like crystals .Physical And Chemical Properties Analysis
2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole has a molecular weight of 373.446 Da . It has a density of 1.1±0.1 g/cm³, a boiling point of 592.4±58.0 °C at 760 mmHg, and a flash point of 259.6±28.2 °C . It has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
Optoelectronics
- Summary of Application : “2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole” and its derivatives have been studied for their size-dependent optical properties . These properties are important for the design and fabrication of optoelectronic devices .
- Methods of Application : The compound is prepared into nanocrystals via a modified miniemulsion technique . The optical properties of these nanocrystals are then studied .
Organic Semiconductors
- Summary of Application : “2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole” is used in the field of organic semiconductors . It’s used in the development of organic light-emitting field-effect transistors .
- Results : The results or outcomes of this application are not specified in the sources I found .
Fluorescent Biological Labeling and Bioimaging
- Summary of Application : Organic nanocrystals, such as “2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole”, can be used for fluorescent biological labeling and bioimaging . This involves using the compound to label and image cells and other biological structures .
- Methods of Application : The compound is prepared into nanocrystals, which are then attached to biomolecule-anchoring proteins and ligands to target cells . The fluorescence of the nanocrystals can then be used to image the cells .
- Results : The results of this application are not specified in the sources I found .
Organic Transistor Materials
- Summary of Application : “2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole” is used in the development of organic transistor materials . These materials are used in the fabrication of organic field-effect transistors .
- Results : The results or outcomes of this application are not specified in the sources I found .
Surface and Quantum Effects in Nanocrystals
- Summary of Application : “2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole” is used to study the size-dependent optical properties based on surface and quantum effects in nanocrystals . This research can stimulate novel nanoscience studies .
- Methods of Application : The compound is prepared into nanocrystals, and its optical properties are investigated . The size-dependent spectroscopic behavior of organic molecular nanoparticles/nanocrystals provides considerable versatility and flexibility in the design and fabrication of optoelectronic devices .
Organic Transistor (OFET) Materials
- Summary of Application : “2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole” is used in the development of organic transistor (OFET) materials . These materials are used in the fabrication of p-Type organic semiconductors .
- Results : The results or outcomes of this application are not specified in the sources I found .
Safety And Hazards
properties
IUPAC Name |
2,5-bis(4-phenylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-27-28-26(29-25)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVYVRLKDGGUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174374 | |
| Record name | 2,5-Bis((1,1'-biphenyl)-4-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole | |
CAS RN |
2043-06-3 | |
| Record name | 2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2043-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Bis((1,1'-biphenyl)-4-yl)-1,3,4-oxadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2043-06-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Bis((1,1'-biphenyl)-4-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-bis([1,1'-biphenyl]-4-yl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-BIS((1,1'-BIPHENYL)-4-YL)-1,3,4-OXADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3HW3HH4YV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1580709.png)

![2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one](/img/structure/B1580712.png)



![2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1580718.png)
![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B1580722.png)





